1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine
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Overview
Description
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: A boronic acid derivative of pyrazole.
Uniqueness
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl and pyrazolyl groups provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-6-10(13-15(8)3)11-7-9-4-5-14(2)12-9/h4-6H,7H2,1-3H3,(H,11,13) |
InChI Key |
PIFTZDXRCUEFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=NN(C=C2)C |
Origin of Product |
United States |
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